n-Tigloylglycine-2,2-d2
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Overview
Description
n-Tigloylglycine-2,2-d2 is a deuterium-labeled derivative of n-Tigloylglycine. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry. The incorporation of deuterium, a stable isotope of hydrogen, allows for the tracing and quantification of the compound during various experimental processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Tigloylglycine-2,2-d2 involves the deuteration of n-TigloylglycineThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high purity and yield. The use of specialized equipment and techniques ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
n-Tigloylglycine-2,2-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
n-Tigloylglycine-2,2-d2 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Tigloylglycine-2,2-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms allow for the tracking of the compound through various metabolic and chemical processes. This helps in understanding the molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Similar Compounds
n-Tigloylglycine: The non-deuterated form of the compound.
Tiglylglycine: Another derivative with similar structural features.
Tigloylaminoacetic Acid: A related compound with slight structural variations.
Uniqueness
n-Tigloylglycine-2,2-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantification during experimental studies. This makes it particularly valuable in research applications where precise tracking of the compound is essential .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2,2-dideuterio-2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+/i4D2 |
InChI Key |
WRUSVQOKJIDBLP-YZOIYXFKSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)/C(=C/C)/C |
Canonical SMILES |
CC=C(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.